2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5
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Overview
Description
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is a deuterated compound used primarily in scientific research. It is an isotopically labeled analog of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester, where five hydrogen atoms are replaced by deuterium. This compound is valuable in various fields due to its stability and unique properties, making it an essential tool in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 typically involves the reduction of 2-oxo-4-phenylbutyric acid using deuterated reagents. One common method is the enantioselective reduction of 2-oxo-4-phenylbutyric acid with deuterated reducing agents, such as deuterated sodium borohydride, in the presence of a chiral catalyst . This process ensures high enantioselectivity and yields the desired deuterated ester.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods due to their efficiency and environmental friendliness. For example, the use of engineered enzymes, such as d-lactate dehydrogenase mutants, in a bioreactor setup can achieve high yields and enantiomeric excess . This method is advantageous as it operates under mild conditions and reduces the need for harsh chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using deuterated reducing agents.
Oxidation: It can be oxidized to form 2-oxo-4-phenylbutyric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Deuterated sodium borohydride in the presence of a chiral catalyst.
Oxidation: Oxidizing agents such as deuterated chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Reduction: 2-Hydroxy-4-phenylbutyric acid.
Oxidation: 2-oxo-4-phenylbutyric acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 primarily involves its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The compound’s deuterated nature enhances its stability and allows for precise tracking in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: The non-deuterated analog.
Ethyl 2-Hydroxy-4-phenylbutanoate: Another ester derivative with similar properties.
Ethyl 4-Phenyl-2-hydroxybutyrate: A structural isomer with different reactivity.
Uniqueness
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic and kinetic studies. This makes it a valuable tool in research applications where precise tracking and stability are crucial.
Biological Activity
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 (CAS Number: 1189892-05-4) is a deuterated derivative of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its unique molecular structure, which includes five deuterium atoms. The molecular formula is C12H11D5O3, and it has a molecular weight of approximately 213.28 g/mol. This article explores the biological activities associated with this compound, including its antidiabetic properties, potential therapeutic applications, and mechanisms of action.
Antidiabetic Properties
Research indicates that this compound exhibits significant antidiabetic effects. It is linked to improved insulin sensitivity and reduced hyperglycemia. In various studies, the compound has demonstrated the ability to modulate glucose metabolism and enhance insulin signaling pathways.
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Mechanism of Action :
- The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to glucose metabolism.
- By inhibiting HDACs, it promotes the expression of genes involved in insulin sensitivity and glucose uptake.
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Case Studies :
- In a study conducted by Chang et al., it was shown that administration of this compound in diabetic animal models resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .
- Another clinical trial highlighted its potential in managing insulin resistance among patients with metabolic syndrome .
Other Biological Activities
Beyond its antidiabetic properties, this compound has been investigated for other biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells.
- Cancer Research : It is being explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cell lines through HDAC inhibition .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Hydroxy-4-phenylbutyric Acid | Similar backbone | Non-deuterated form; used in similar applications |
(R)-2-Hydroxy-4-phenylbutyric Acid | Enantiomer | Different stereochemistry may affect biological activity |
4-Phenylbutanoic Acid | Related structure | Lacks hydroxyl group; different biological activities |
This table illustrates how the deuterated form may have distinct pharmacokinetic properties and enhanced stability compared to its non-deuterated counterparts.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- HDAC Inhibition : As mentioned earlier, the compound inhibits HDACs, leading to increased acetylation of histones and transcription factors involved in metabolic regulation.
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Modulation of Signaling Pathways :
- The compound influences key signaling pathways such as the PI3K/Akt pathway, which is vital for insulin signaling.
- It also affects the AMPK pathway, promoting energy homeostasis and metabolic health.
Properties
IUPAC Name |
ethyl 2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-DKFMXDSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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